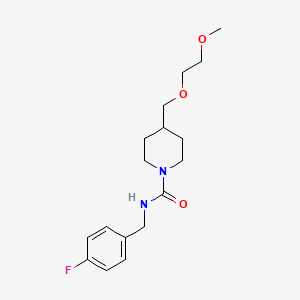
N-(4-fluorobenzyl)-4-((2-methoxyethoxy)methyl)piperidine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-fluorobenzyl)-4-((2-methoxyethoxy)methyl)piperidine-1-carboxamide is a useful research compound. Its molecular formula is C17H25FN2O3 and its molecular weight is 324.396. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(4-fluorobenzyl)-4-((2-methoxyethoxy)methyl)piperidine-1-carboxamide is a synthetic compound that belongs to the piperidine class of compounds, which are known for their diverse biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- Molecular Formula : C18H24FN1O3
- Molecular Weight : 329.39 g/mol
The presence of a fluorobenzyl group and a methoxyethoxy substituent contributes to its lipophilicity and potential interactions with biological targets.
This compound exhibits various biological activities, primarily through its interaction with neurotransmitter receptors and ion channels. The following are key mechanisms identified in research studies:
- Dopaminergic Activity : The compound may act as a dopamine receptor modulator, influencing dopaminergic signaling pathways which are crucial in treating neurological disorders.
- Antiviral Properties : Preliminary studies suggest potential antiviral activity, particularly against viruses such as Ebola, where piperidine derivatives have shown efficacy in inhibiting viral entry into host cells .
- Anticancer Potential : In vitro studies indicate that piperidine derivatives can exhibit cytotoxic effects on cancer cell lines, suggesting possible applications in oncology .
Research Findings
A comprehensive review of recent literature reveals several studies that have evaluated the biological activity of similar piperidine derivatives:
Antiviral Activity Against Ebola Virus
A significant study focused on the synthesis of piperidine derivatives as inhibitors of the Ebola virus. Compounds were evaluated for their ability to block viral entry, with some showing submicromolar activity levels (EC50 values < 1 µM). These findings highlight the therapeutic potential of modifying piperidine structures to enhance antiviral efficacy .
Anticancer Efficacy
In vivo studies on related piperidine compounds demonstrated promising antitumor activity in human lung cancer xenograft models. The compounds were shown to reduce tumor growth significantly compared to controls, indicating their potential as novel anticancer agents .
特性
IUPAC Name |
N-[(4-fluorophenyl)methyl]-4-(2-methoxyethoxymethyl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25FN2O3/c1-22-10-11-23-13-15-6-8-20(9-7-15)17(21)19-12-14-2-4-16(18)5-3-14/h2-5,15H,6-13H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COPKCAJVTBWGDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCC1CCN(CC1)C(=O)NCC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













